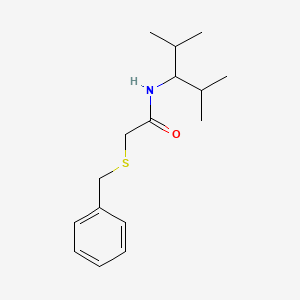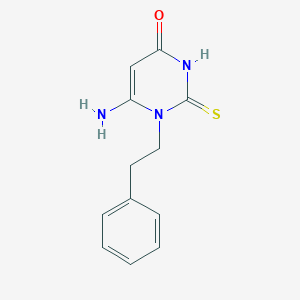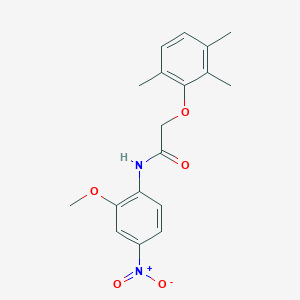![molecular formula C17H18FN3O2S B5236252 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor signaling pathways. The inhibition of BTK activity has been shown to be effective in the treatment of various cancer types, including leukemia, lymphoma, and multiple myeloma.
作用機序
1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide selectively inhibits the activity of BTK, which is a key enzyme involved in the regulation of B-cell receptor signaling pathways. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, this compound has been shown to inhibit the growth of tumors in mouse models of cancer.
実験室実験の利点と制限
1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has been shown to be effective in a range of cancer cell lines, making it a useful tool for investigating the role of BTK in cancer. However, this compound has some limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
将来の方向性
There are several future directions for the development of 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide as a cancer treatment. One area of focus is the optimization of the compound to improve its potency and selectivity. In addition, further studies are needed to investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the key intermediate, which is subsequently acylated with piperidinecarboxylic acid to form this compound.
科学的研究の応用
1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide has been the subject of numerous scientific studies, which have investigated its potential as a cancer treatment. In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines, including those resistant to other treatments. In addition, this compound has been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-14-4-2-1-3-13(14)17-20-12(10-24-17)9-15(22)21-7-5-11(6-8-21)16(19)23/h1-4,10-11H,5-9H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIWKQZYROBMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)

![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)